molecular formula C22H33N5O3S B6530920 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-76-2

2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530920
CAS No.: 946226-76-2
M. Wt: 447.6 g/mol
InChI Key: LXCUBFWMKSYDLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a useful research compound. Its molecular formula is C22H33N5O3S and its molecular weight is 447.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is 447.23041111 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N5O3S/c28-20(16-22-13-17-10-18(14-22)12-19(11-17)15-22)23-4-9-31(29,30)27-7-5-26(6-8-27)21-24-2-1-3-25-21/h1-3,17-19H,4-16H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUBFWMKSYDLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide represents a novel class of adamantane derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

The molecular structure of this compound features an adamantane core, a piperazine moiety, and a pyrimidine ring, which contribute to its lipophilicity and biological activity. The presence of the sulfonamide group enhances its interaction with various biological targets.

Antiviral and Anticancer Properties

Research has indicated that adamantane derivatives possess significant antiviral and anticancer activities. For instance, compounds with similar structures have been shown to inhibit viral replication and exhibit cytotoxic effects against cancer cells. The mechanism often involves interference with viral entry or replication processes, as well as induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AntiviralAdamantane derivativesInhibition of viral entry/replication
AnticancerVarious oxadiazole hybridsInduction of apoptosis; cell cycle arrest
Calcium Channel InhibitionN-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamideSelective inhibition of T-type calcium channels

The mechanisms through which 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide exerts its biological effects include:

  • Calcium Channel Modulation : Similar compounds have been identified as selective inhibitors of T-type calcium channels (Ca(v)3.2), which play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release. This modulation can lead to antihypertensive effects in vivo .
  • Apoptosis Induction : The presence of the oxadiazole ring in related compounds has been linked to the activation of apoptotic pathways in cancer cells, contributing to their anticancer properties .
  • Antimicrobial Activity : The adamantane structure has been associated with antimicrobial properties, likely due to its ability to disrupt bacterial membranes or interfere with bacterial metabolism .

Case Studies and Research Findings

Several studies have investigated the biological activity of adamantane derivatives similar to the compound :

  • Antiviral Activity : A study demonstrated that adamantane derivatives effectively inhibited influenza virus replication by blocking the M2 ion channel . This highlights the potential for similar compounds to target viral mechanisms.
  • Anticancer Efficacy : Research on oxadiazole-based compounds has shown promising results in inhibiting tumor growth in various cancer models. For example, one study reported that an oxadiazole derivative induced apoptosis in breast cancer cells through mitochondrial pathways .
  • Calcium Channel Inhibition : The compound N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide was identified as a selective T-type calcium channel inhibitor with significant antihypertensive effects in rat models . This suggests that structural features similar to those found in our compound may confer similar pharmacological properties.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds containing the 1,3,4-oxadiazole nucleus, similar to the structure of 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide, exhibit significant antineoplastic properties. Studies show these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antiviral Properties : Adamantane derivatives are well-known for their antiviral activities, particularly against influenza viruses. The incorporation of piperazine and pyrimidine rings may enhance the antiviral efficacy of the compound by improving binding affinity to viral proteins .
  • Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties, making this compound a candidate for treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems could lead to novel therapeutic agents .

Material Science Applications

  • Polymeric Composites : The unique structural features of 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide allow it to be used as a functional additive in polymer matrices. Its incorporation can enhance mechanical properties and thermal stability of polymers, making it suitable for advanced materials .
  • Nanotechnology : The compound's ability to form stable complexes with metal ions opens avenues for its application in nanomaterials synthesis. These complexes can be utilized in catalysis or as drug delivery vehicles due to their controlled release properties .

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of similar oxadiazole-based compounds demonstrated significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis . This suggests that 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide may exhibit comparable effects.

Case Study 2: Antiviral Mechanism

In vitro studies have shown that adamantane derivatives can inhibit viral replication by interfering with viral uncoating processes. Further research into the specific interactions of this compound with viral proteins could reveal its potential as an antiviral agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(adamantan-1-yl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide?

Answer:
The synthesis typically involves multi-step organic reactions:

  • Step 1: React adamantane derivatives (e.g., adamantan-1-yl-thiol or chloride) with sulfonamide precursors to form the sulfonylpiperazine intermediate.
  • Step 2: Couple the intermediate with an acetamide backbone via nucleophilic substitution or amidation.
  • Step 3: Purify using column chromatography (e.g., CHCl₃:MeOH 9:1) and characterize via NMR and mass spectrometry .
    Key Considerations: Optimize reaction conditions (e.g., reflux temperature, solvent polarity) to improve yield and purity.

Basic: How is the structural integrity of this compound validated in research settings?

Answer:
Structural validation employs:

  • X-ray Crystallography: Determines bond lengths/angles and confirms non-planar triazole or piperazine conformations (e.g., adamantane cage geometry) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks to sulfonyl, piperazine, and adamantane protons (e.g., adamantane C-H signals at δ 1.6–2.1 ppm).
    • Mass Spectrometry: Confirm molecular weight (e.g., [M+H]+ ion matching theoretical value).
      Example Data (Crystallography):
ParameterValue (Å/°)
C-S bond length1.76–1.82
N-S-O angle105–110°
Adamantane C-C1.53–1.56

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.
  • Emergency Measures:
    • Skin Contact: Wash with soap/water for 15 minutes .
    • Eye Exposure: Rinse with saline solution; consult a physician .
  • Storage: In airtight containers, away from oxidizers and moisture .

Advanced: How can researchers design experiments to assess the compound’s biological activity against viral or bacterial targets?

Answer:

  • In Vitro Assays:
    • Antiviral: Use plaque reduction assays (e.g., influenza A/M2 ion channel inhibition) .
    • Antibacterial: Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
  • Controls: Include positive controls (e.g., oseltamivir for antiviral studies) and solvent-only negative controls.
  • Dose-Response Analysis: Test concentrations from 1 nM–100 µM to establish EC₅₀ values .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Answer:

  • Reproducibility Checks: Replicate experiments under identical conditions (pH, temperature, cell lines).
  • Variable Adjustment: Test hypotheses (e.g., impurity interference, assay sensitivity) via:
    • HPLC-Purity Analysis: Confirm compound integrity.
    • Alternative Assays: Compare results from fluorescence-based vs. colorimetric assays.
  • Meta-Analysis: Pool data from multiple studies to identify trends or outliers .

Advanced: What methodologies elucidate the compound’s mechanism of action at the molecular level?

Answer:

  • Receptor Binding Studies: Use radioligand displacement assays (e.g., competitive binding with ³H-labeled ligands).
  • Molecular Docking: Simulate interactions with target proteins (e.g., viral neuraminidase or bacterial gyrase) using software like AutoDock Vina .
  • Gene Expression Profiling: RNA-seq or qPCR to identify upregulated/downregulated pathways post-treatment .

Advanced: How can pharmacokinetic properties (e.g., absorption, metabolism) be evaluated for this compound?

Answer:

  • In Vivo Models: Administer orally/intravenously to rodents; collect plasma samples at timed intervals.
  • Analytical Methods:
    • HPLC-MS/MS: Quantify compound/metabolites in biological matrices.
    • Metabolic Stability: Incubate with liver microsomes to assess CYP450-mediated degradation .
      Key Parameters: Calculate bioavailability (AUC₀–24), half-life (t₁/₂), and clearance rates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.